molecular formula C4H5N3O2 B098153 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone CAS No. 17647-71-1

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone

Cat. No.: B098153
CAS No.: 17647-71-1
M. Wt: 127.1 g/mol
InChI Key: RFLWXQYQVUNPBF-UHFFFAOYSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Oxadiazole Derivatives

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone is a key compound in the synthesis of various oxadiazole derivatives. These derivatives are synthesized through reactions involving precursors like benzylidene phthalide and urea, followed by a series of transformations to yield compounds like 2-phenyl-1(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone. These reactions employ techniques like microwave irradiation and cycloaddition, highlighting the compound's versatility as a precursor in synthetic chemistry (Younis, 2011).

Antimicrobial Activity

Antimicrobial Properties of Oxadiazole Compounds

Oxadiazole compounds synthesized using this compound as a precursor have shown significant antimicrobial properties. For instance, the compound 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has been noted for its substantial antimicrobial activity with minimum inhibitory concentration (MIC) values ranging notably. This indicates the potential of these compounds in antimicrobial applications (Salimon, Salih, & Hussien, 2011).

Energetic Materials

Use in Energetic Materials

The compound's derivatives have been explored for use in energetic materials. 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its N-trinitroethylamino derivatives have been synthesized and characterized. These compounds, a combination of 1,2,5- and 1,2,4-oxadiazole rings, exhibit moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential as components in insensitive energetic materials (Yu et al., 2017).

Mechanism of Action

The mechanism of action of “1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone” is not specified in the sources I found .

Safety and Hazards

Specific safety and hazard information for “1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone” was not found in the sources I accessed .

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2(8)3-4(5)7-9-6-3/h1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLWXQYQVUNPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274458
Record name 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17647-71-1
Record name 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17647-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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